4-(3,4-Difluorophenoxy)benzaldehyde

Catalog No.
S1900569
CAS No.
486449-90-5
M.F
C13H8F2O2
M. Wt
234.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Difluorophenoxy)benzaldehyde

CAS Number

486449-90-5

Product Name

4-(3,4-Difluorophenoxy)benzaldehyde

IUPAC Name

4-(3,4-difluorophenoxy)benzaldehyde

Molecular Formula

C13H8F2O2

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

XVYWAQAFWQZGBI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F

Antibiotic Evaluation

Antibiotic Modulator

Synthesis of Novel Benzaldehyde Derivatives

4-(3,4-Difluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a phenoxy group that contains two fluorine atoms at the 3 and 4 positions of the aromatic ring. Its molecular formula is C13_{13}H10_{10}F2_{2}O, and it has a CAS number of 486449-90-5. This compound exhibits unique chemical properties due to the presence of the difluorophenoxy moiety, which can influence its reactivity and interactions in various chemical environments.

  • Nucleophilic Substitution: The electrophilic carbon in the aldehyde group can be attacked by nucleophiles, leading to various substituted products.
  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.

These reactions highlight the versatility of 4-(3,4-Difluorophenoxy)benzaldehyde in organic synthesis.

The synthesis of 4-(3,4-Difluorophenoxy)benzaldehyde typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available 3,4-difluorophenol.
  • Formation of Phenoxy Group: The phenol can be converted into a phenoxy compound through reaction with a suitable electrophile.
  • Aldehyde Introduction: Finally, the introduction of the aldehyde functionality can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction or using other formylating agents like chloromethyl methyl ether.

These methods allow for the efficient production of 4-(3,4-Difluorophenoxy)benzaldehyde in laboratory settings.

4-(3,4-Difluorophenoxy)benzaldehyde has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery processes.
  • Material Science: Its properties could be explored for use in polymers or other materials requiring specific chemical characteristics.
  • Agricultural Chemicals: Similar compounds are often investigated for their efficacy as agrochemicals or pesticides.

Interaction studies are crucial for understanding how 4-(3,4-Difluorophenoxy)benzaldehyde behaves in biological systems. While detailed studies specifically on this compound are scarce, research on related compounds indicates that fluorinated phenolic compounds can interact with various biological targets including enzymes and receptors. These interactions may lead to enhanced activity compared to non-fluorinated analogs due to increased lipophilicity and altered electronic properties.

Several compounds share structural similarities with 4-(3,4-Difluorophenoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
4-(2-Fluorophenoxy)benzaldehydeContains one fluorine atomMay exhibit different reactivity patterns
4-(3-Chlorophenoxy)benzaldehydeContains chlorine instead of fluorineDifferent electronic effects
4-(3,5-Difluorophenoxy)benzaldehydeContains two fluorine atoms at different positionsUnique steric and electronic properties
4-(Fluorophenoxy)benzaldehydeContains one fluorine atomLess sterically hindered than difluoro variant

The presence of two fluorine atoms at specific positions in 4-(3,4-Difluorophenoxy)benzaldehyde contributes to its distinct chemical behavior compared to its analogs. These differences may affect its solubility, reactivity, and interaction with biological systems.

XLogP3

3.3

Dates

Modify: 2023-08-16

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